![molecular formula C12H12F2O2 B3043341 Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate CAS No. 849060-95-3](/img/structure/B3043341.png)
Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate
Übersicht
Beschreibung
The compound "Methyl 10,10-difluoropentacyclo[5.3.0.0^2,5.0^3,9.0^4,8]decane-2-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of the compound . For instance, the synthesis of complex polycyclic structures is a common theme, as seen in the stereoselective synthesis of dimethyl tetracyclo[5.2.1.0^2,6.0^3,8]decane-7,8-dicarboxylate, which could provide insights into the methodologies that might be applied to the synthesis of the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves key steps such as stereoselective trimethylene-annelation and intramolecular C–H insertion of a carbene . These methods are crucial for constructing the complex carbon frameworks characteristic of polycyclic compounds. The synthesis of dimethyl tetracyclo[5.2.1.0^2,6.0^3,8]decane-7,8-dicarboxylate, for example, includes the formation of a C1—C2 bond by regioselective intramolecular C—H insertion of a carbene . Such techniques could potentially be adapted for the synthesis of "Methyl 10,10-difluoropentacyclo[5.3.0.0^2,5.0^3,9.0^4,8]decane-2-carboxylate".
Molecular Structure Analysis
The molecular structures of the compounds in the papers are characterized by complex polycyclic frameworks. For example, the acridine derivatives discussed in one of the papers exhibit different crystal structures and molecular geometries, such as a planar acridine skeleton and a 'butterfly' type geometry . These structural analyses provide a foundation for understanding the molecular geometry and potential reactivity of the compound of interest.
Chemical Reactions Analysis
The papers describe various chemical reactions, including the reaction of dimethyl 2,7-dibromooctanoate with methylamine, leading to the formation of a novel diazabicyclic ring system . The transformation of molecular structures through reactions such as C–H insertion and the formation of new C–C bonds is a recurring theme . These reactions are essential for the construction of the intricate molecular architecture found in these compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "Methyl 10,10-difluoropentacyclo[5.3.0.0^2,5.0^3,9.0^4,8]decane-2-carboxylate" are not directly discussed, the papers provide insights into the properties of structurally related compounds. For instance, the crystal structures and physicochemical features of acridine derivatives are analyzed, revealing the importance of electrostatic interactions, hydrogen bonding, and π-π interactions in stabilizing the crystal structures . These findings can be extrapolated to predict the behavior of similar compounds under various conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c1-16-10(15)11-4-2-3-5-6(4)7(11)8(5)12(13,14)9(3)11/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUCKQVPGJAKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3CC4C1C(C5C4C3C25)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 10,10-difluoropentacyclo[5.3.0.02,5.03,9.04,8]decane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



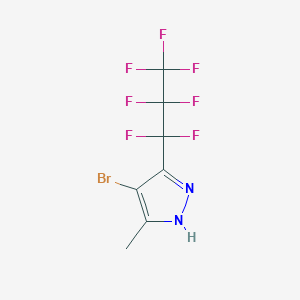
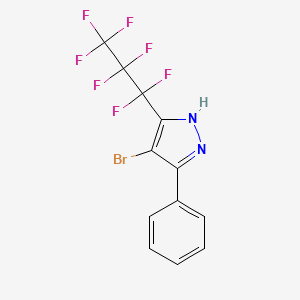
![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B3043260.png)
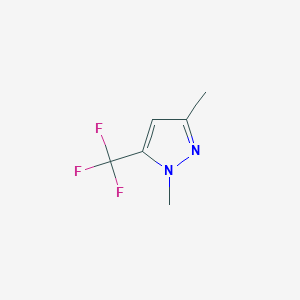
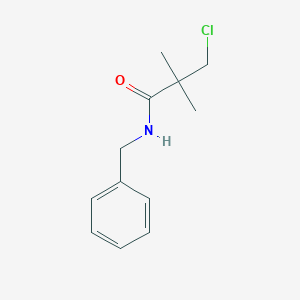
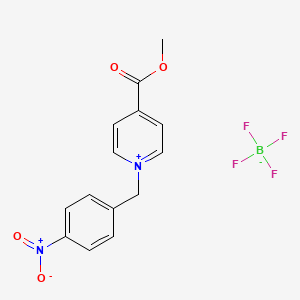
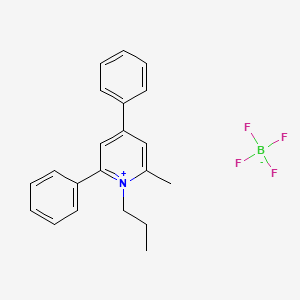
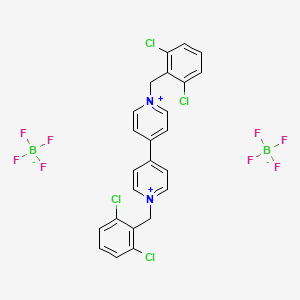


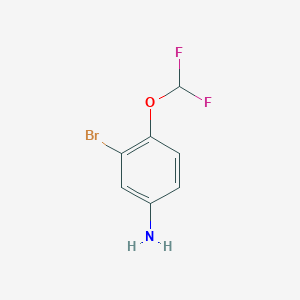
![3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3043276.png)

